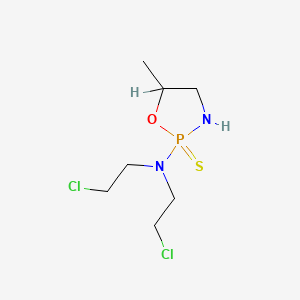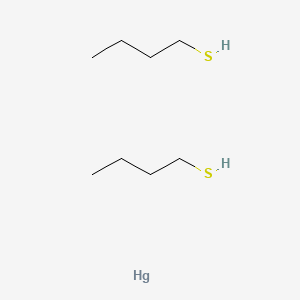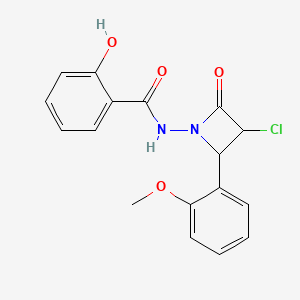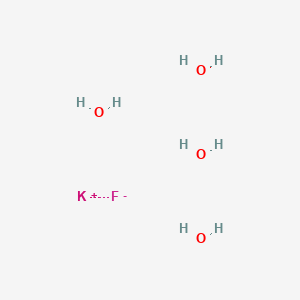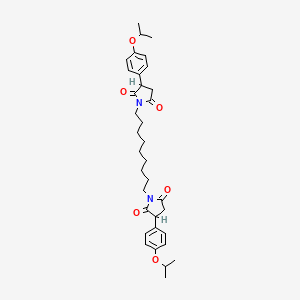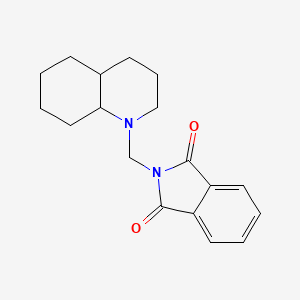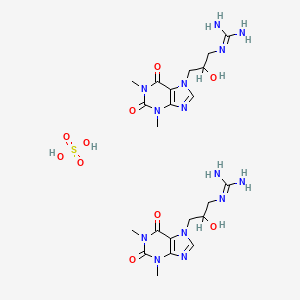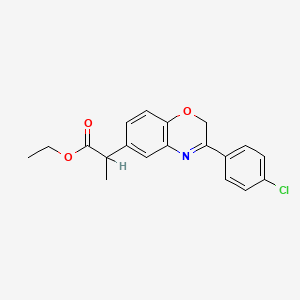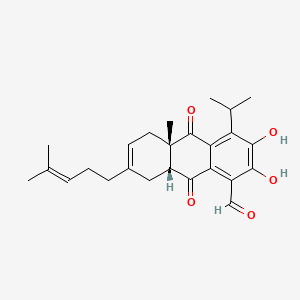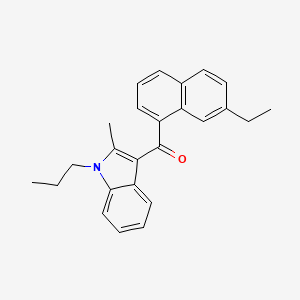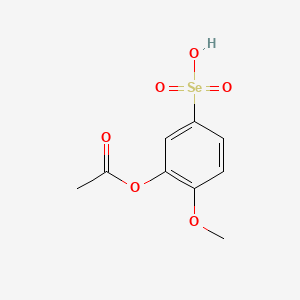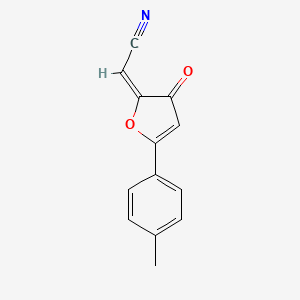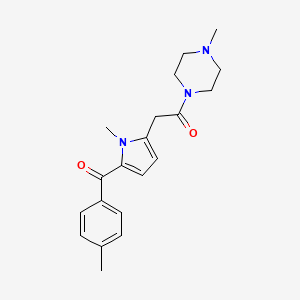
1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICI 159053 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of ICI 159053 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperatures and pressures. Industrial production methods may vary, but they generally aim to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ICI 159053 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of ICI 159053.
Scientific Research Applications
ICI 159053 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its interactions with biological molecules and potential therapeutic effects. In medicine, ICI 159053 is explored for its potential as a drug candidate, particularly in the treatment of certain diseases. Industrial applications include its use in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of ICI 159053 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets involved may vary, but they often include key enzymes and receptors that play crucial roles in cellular processes.
Comparison with Similar Compounds
ICI 159053 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups, but ICI 159053 often stands out due to its specific reactivity and applications. Some similar compounds include Leu-Asp-His (CHEBI:159053) and other derivatives with related chemical structures .
Properties
CAS No. |
100567-93-9 |
|---|---|
Molecular Formula |
C16H13ClN4O3 |
Molecular Weight |
344.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-(4-nitrophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H13ClN4O3/c17-14-5-1-12(2-6-14)16(22,9-20-11-18-10-19-20)13-3-7-15(8-4-13)21(23)24/h1-8,10-11,22H,9H2 |
InChI Key |
BLPLNPBGGBRLIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


